2,3,4,5-Tetrachloro-6-cyanobenzoic acid

Catalog No.
S8881602
CAS No.
756414-27-4
M.F
C8HCl4NO2
M. Wt
284.9 g/mol
Availability
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2,3,4,5-Tetrachloro-6-cyanobenzoic acid

CAS Number

756414-27-4

Product Name

2,3,4,5-Tetrachloro-6-cyanobenzoic acid

IUPAC Name

2,3,4,5-tetrachloro-6-cyanobenzoic acid

Molecular Formula

C8HCl4NO2

Molecular Weight

284.9 g/mol

InChI

InChI=1S/C8HCl4NO2/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11/h(H,14,15)

InChI Key

IGSKVMQALPYWSB-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

2,3,4,5-Tetrachloro-6-cyanobenzoic acid is a chemical compound characterized by the presence of four chlorine atoms and a cyano group attached to a benzoic acid framework. Its molecular formula is C8HCl4NO2C_8HCl_4NO_2, and it has a molecular weight of approximately 284.91 g/mol. The compound is notable for its unique structural properties, which contribute to its potential applications in various fields, including organic synthesis and material science .

The chemical reactivity of 2,3,4,5-tetrachloro-6-cyanobenzoic acid primarily involves electrophilic substitution reactions due to the electron-withdrawing effects of the chlorine and cyano groups. These groups can influence the reactivity of the aromatic ring, making it susceptible to further modifications. Typical reactions may include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions.
  • Esterification: Reacting with alcohols to form esters.
  • Reduction Reactions: The cyano group can be reduced to amines or other functional groups depending on the reducing agent used.

These reactions are crucial for synthesizing more complex organic molecules and derivatives .

The synthesis of 2,3,4,5-tetrachloro-6-cyanobenzoic acid typically involves chlorination of 2-cyanobenzoic acid using chlorinating agents like phosphorus pentachloride or thionyl chloride. The reaction conditions are carefully controlled to ensure selective chlorination at the desired positions on the aromatic ring. Industrially, this process can be scaled up using large reactors with precise control over reaction parameters to achieve high yields and purity .

2,3,4,5-Tetrachloro-6-cyanobenzoic acid has diverse applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organic compounds.
  • Material Science: The presence of chlorine and cyano groups may enhance conductivity and other material properties.
  • Pharmaceutical Research: Investigated for potential drug development due to its biological activity .

Several compounds share structural similarities with 2,3,4,5-tetrachloro-6-cyanobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,4-Dichloro-2-cyanobenzoic acidC8H5Cl2NO2Fewer chlorine substituents; less reactive
Methyl 2,3,4,5-tetrachloro-6-cyanobenzoateC9H6Cl4NO2Methyl ester derivative; different solubility
3-Chloro-4-fluoro-2-cyanobenzoic acidC8H5ClFNO2Contains a fluorine atom; different reactivity

These compounds exhibit variations in their reactivity and biological activity due to differences in substituents. The presence of multiple chlorine atoms in 2,3,4,5-tetrachloro-6-cyanobenzoic acid enhances its electrophilic character compared to others with fewer halogen substituents .

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2,3,4,5-tetrachloro-6-cyanobenzoic acid, reflecting the positions of substituents on the benzene ring. The numbering begins at the carboxylic acid group (position 1), with chlorine atoms occupying positions 2, 3, 4, and 5, and a cyano group at position 6. Its molecular formula, C₈HCl₄NO₂, corresponds to a molecular weight of 284.911 g/mol and an exact mass of 282.876 Da. The compound’s SMILES notation, C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O, further clarifies its connectivity.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Number756414-27-4
Molecular FormulaC₈HCl₄NO₂
Molecular Weight (g/mol)284.911
Exact Mass282.876
LogP3.87
PSA61.09 Ų

Molecular Geometry and Conformational Analysis

The molecular geometry of 2,3,4,5-tetrachloro-6-cyanobenzoic acid is influenced by steric and electronic effects from its substituents. The benzene ring adopts a distorted planar configuration due to the bulky chlorine atoms and the cyano group, which introduce torsional strain. Computational models suggest that the chlorine atoms at positions 2 and 5 create significant steric hindrance, forcing the cyano group at position 6 into a slightly out-of-plane orientation. This distortion is reflected in the compound’s trigonal pyramidal electron domain geometry around the central carbon atoms, analogous to chloric acid (HClO₃), which exhibits a bond angle of ~106° due to lone pair repulsion.

The carboxylic acid group at position 1 contributes to hydrogen bonding, potentially stabilizing the molecule in crystalline or solution phases. However, explicit bond angle data for this compound remain unreported in the literature.

Crystallographic Data and Unit Cell Parameters

Crystallographic data for 2,3,4,5-tetrachloro-6-cyanobenzoic acid are not currently available in public databases. Comparative analysis with simpler halogenated benzoic acids, such as 2,3,4,5-tetrachlorobenzoic acid (CAS 50-74-8), suggests that the introduction of a cyano group would reduce symmetry and alter packing efficiency in a crystal lattice. The absence of a hydroxyl group in the methyl ester derivative (CAS 5358-06-5) further highlights the carboxylic acid’s role in intermolecular interactions.

Comparative Analysis with Related Polyhalogenated Benzoic Acids

2,3,4,5-Tetrachloro-6-cyanobenzoic acid belongs to a broader class of polyhalogenated aromatics, which are studied for their stability and reactivity. The table below contrasts its properties with those of structurally related compounds:

Table 2: Comparative Properties of Halogenated Benzoic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)LogPKey Features
2,3,4,5-Tetrachlorobenzoic acidC₇H₂Cl₄O₂259.893.12No cyano group; higher volatility
Methyl 2,3,4,5-tetrachloro-6-cyanobenzoateC₉H₃Cl₄NO₂298.944.02Ester derivative; reduced polarity
Citric acidC₆H₈O₇192.12-1.72Tricarboxylic acid; low lipophilicity

Key observations:

  • Lipophilicity: The cyano group in 2,3,4,5-tetrachloro-6-cyanobenzoic acid increases its LogP (3.87) compared to non-cyano analogues, enhancing its affinity for nonpolar environments.
  • Steric Effects: The tetra-chloro substitution pattern imposes greater steric hindrance than mono- or di-chlorinated benzoic acids, potentially limiting rotational freedom.
  • Acidity: The electron-withdrawing cyano and chlorine groups likely lower the pKa of the carboxylic acid moiety compared to unsubstituted benzoic acid (pKa ≈ 4.2).

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.873189 g/mol

Monoisotopic Mass

282.876139 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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